molecular formula C10H14OS B146856 1-[2-(Methylsulfanylmethyl)phenyl]ethanol CAS No. 132310-54-4

1-[2-(Methylsulfanylmethyl)phenyl]ethanol

Cat. No.: B146856
CAS No.: 132310-54-4
M. Wt: 182.28 g/mol
InChI Key: SFVFMQZYONQOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Methylsulfanylmethyl)phenyl]ethanol, also known as MSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSH is a member of the family of phenylalkanols and is derived from thioanisole.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of the MAPK pathway, and activation of the Nrf2 pathway. These pathways are involved in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(Methylsulfanylmethyl)phenyl]ethanol in lab experiments is its high purity and stability. This compound has been reported to have good solubility in water and other solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-[2-(Methylsulfanylmethyl)phenyl]ethanol. One of the areas of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential of this compound in the prevention and treatment of cancer. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of this compound involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide, followed by a catalytic hydrogenation process. This compound has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on this compound, including the development of this compound-based drugs for the treatment of inflammatory diseases and cancer, and further investigation of its mechanism of action.

Synthesis Methods

The synthesis of 1-[2-(Methylsulfanylmethyl)phenyl]ethanol involves the reaction of thioanisole with formaldehyde and hydrogen chloride in the presence of sodium hydroxide. The reaction mixture is then subjected to a catalytic hydrogenation process to yield this compound. This method has been reported to have a high yield of this compound with good purity.

Scientific Research Applications

1-[2-(Methylsulfanylmethyl)phenyl]ethanol has been found to have a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been found to have potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Properties

132310-54-4

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-[2-(methylsulfanylmethyl)phenyl]ethanol

InChI

InChI=1S/C10H14OS/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6,8,11H,7H2,1-2H3

InChI Key

SFVFMQZYONQOEV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1CSC)O

Canonical SMILES

CC(C1=CC=CC=C1CSC)O

synonyms

Benzenemethanol, -alpha--methyl-2-[(methylthio)methyl]- (9CI)

Origin of Product

United States

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